molecular formula C12H14N2O6S B13419036 Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone

Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone

Cat. No.: B13419036
M. Wt: 314.32 g/mol
InChI Key: XZWUXKVIZOHFTC-LDYMZIIASA-N
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Description

Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone is a complex organic compound that belongs to the class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used in various research and industrial applications. The compound’s unique structure, which includes a pyridinone ring and a thiadiazole ring, contributes to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone involves multiple steps, including the formation of the pyridinone and thiadiazole rings. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the rings and the desired substitutions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing new compounds with potential biological activities.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the production of various chemical products and as a research tool in pharmaceutical development.

Mechanism of Action

The mechanism of action of Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone involves inhibiting bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a related structure.

Uniqueness

Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone is unique due to its combination of a pyridinone ring and a thiadiazole ring, which contributes to its broad-spectrum antibacterial activity. This structural uniqueness allows it to target a wide range of bacterial pathogens effectively.

Properties

Molecular Formula

C12H14N2O6S

Molecular Weight

314.32 g/mol

IUPAC Name

(6R,7R)-7-acetamido-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C12H14N2O6S/c1-5(15)13-8-10(17)14-9(12(18)19)7(3-20-6(2)16)4-21-11(8)14/h8,11H,3-4H2,1-2H3,(H,13,15)(H,18,19)/t8-,11-/m1/s1

InChI Key

XZWUXKVIZOHFTC-LDYMZIIASA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O

Canonical SMILES

CC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O

Origin of Product

United States

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